Icaceine

Description

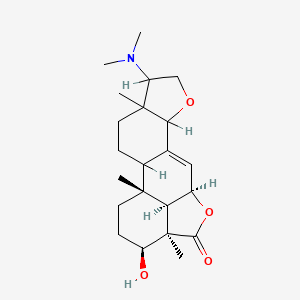

Structure

2D Structure

3D Structure

Properties

CAS No. |

74991-71-2 |

|---|---|

Molecular Formula |

C22H33NO4 |

Molecular Weight |

375.5 g/mol |

IUPAC Name |

(1R,12R,15R,16S,19R)-6-(dimethylamino)-16-hydroxy-1,5,15-trimethyl-8,13-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-10-en-14-one |

InChI |

InChI=1S/C22H33NO4/c1-20-9-7-16(24)22(3)17(20)14(27-19(22)25)10-12-13(20)6-8-21(2)15(23(4)5)11-26-18(12)21/h10,13-18,24H,6-9,11H2,1-5H3/t13?,14-,15?,16+,17-,18?,20-,21?,22+/m1/s1 |

InChI Key |

MRVMMDQTZLIFLF-IQTYJBGDSA-N |

SMILES |

CC12CCC(C3(C1C(C=C4C2CCC5(C4OCC5N(C)C)C)OC3=O)C)O |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]3([C@@H]1[C@@H](C=C4C2CCC5(C4OCC5N(C)C)C)OC3=O)C)O |

Canonical SMILES |

CC12CCC(C3(C1C(C=C4C2CCC5(C4OCC5N(C)C)C)OC3=O)C)O |

Origin of Product |

United States |

Origin, Isolation, and Advanced Characterization of Icaceine

Botanical Sources and Geographic Distribution of Icaceine-Producing Species

This compound is a natural product isolated from plants belonging to the genus Icacina, a member of the Icacinaceae family. The primary documented source of this compound is Icacina guessfeldtii. researchgate.net The genus Icacina comprises several species of shrubs and small trees, which are predominantly found across West and Central Africa. researchgate.net

Species such as Icacina trichantha are indigenous to these regions and are recognized in traditional medicine. researchgate.net While a variety of diterpenes and related alkaloids have been identified across the genus, Icacina guessfeldtii remains the definitive botanical source of this compound cited in chemical databases. The geographical range of these plants spans tropical climates, where they have adapted to thrive.

| Species | Family | Compound(s) Isolated | Geographic Distribution |

|---|---|---|---|

| Icacina guessfeldtii | Icacinaceae | This compound, Demethylthis compound | West and Central Africa |

| Icacina trichantha | Icacinaceae | Diterpenes, Alkaloids | West and Central Africa |

| Icacina claessensii | Icacinaceae | Icacinol | West and Central Africa |

| Icacina mannii | Icacinaceae | Diterpenes, Diterpene Alkaloids | West and Central Africa |

Optimized Methodologies for the Isolation and Purification of this compound from Natural Sources

The isolation of diterpenoid alkaloids like this compound from plant material involves a multi-step process designed to efficiently extract and separate the target compound from a complex mixture of primary and secondary metabolites. While the specific protocol for this compound is detailed in primary literature not publicly accessible, a general and optimized methodology can be described based on established techniques for this class of compounds.

The process typically begins with the collection and drying of the plant material, such as the roots or leaves of Icacina guessfeldtii. The dried material is then pulverized to increase the surface area for extraction. An initial extraction is performed using an organic solvent, often methanol (B129727) or a methanol-chloroform mixture, to draw out a broad range of compounds. This crude extract is then subjected to a liquid-liquid partitioning procedure. For alkaloids, this frequently involves an acid-base extraction, where the extract is acidified to protonate the nitrogen-containing alkaloids, rendering them soluble in an aqueous layer. The aqueous layer is then separated, basified to deprotonate the alkaloids, and re-extracted with an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate.

Further purification is achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common first step for fractionation. Subsequent purification to yield highly pure this compound would employ high-performance liquid chromatography (HPLC), often using a reversed-phase (e.g., C18) column with a carefully optimized mobile phase, or specialized methods like pH-zone-refining counter-current chromatography, which is particularly effective for separating alkaloids based on their pKa values.

Elucidation of this compound's Stereochemistry and Absolute Configuration

The structural complexity of this compound is defined by its numerous chiral centers. The definitive determination of its three-dimensional structure and absolute configuration was accomplished through single-crystal X-ray analysis. researchgate.net This technique provides unambiguous proof of the spatial arrangement of atoms in the molecule.

The established IUPAC name for this compound, which incorporates its stereochemistry, is (3β,6β,9ξ,13ξ)-15-(dimethylamino)-3-hydroxy-6,18:14,16-diepoxypimar-7-en-18-one. researchgate.net The descriptors β (beta) indicate that the substituents at positions 3 and 6 project above the plane of the ring system. However, the stereochemistry at positions 9 and 13 is denoted by ξ (xi), indicating that while the relative stereochemistry was likely determined, the absolute configuration at these specific centers has not been definitively assigned or reported in available literature.

The assignment of these stereochemical descriptors relies on the Cahn-Ingold-Prelog (CIP) priority rules, applied to the three-dimensional coordinates obtained from the crystallographic data. X-ray crystallography is the gold standard for determining absolute configuration, as it can directly observe the electron density distribution of a molecule in its crystalline state.

Advanced Spectroscopic and Crystallographic Techniques for this compound Structural Analysis

The complete structural elucidation of this compound is reliant on a combination of advanced analytical methods, with each technique providing complementary pieces of information that, when combined, reveal the molecule's full identity.

High-resolution mass spectrometry (HRMS) is fundamental to determining the elemental composition of a novel compound. For this compound, HRMS provides a highly accurate mass measurement, allowing for the calculation of its unique molecular formula. This data is critical for distinguishing it from other compounds with the same nominal mass. Although detailed fragmentation patterns for this compound are not widely published, the initial HRMS analysis establishes the foundational chemical formula.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₃₃NO₄ | researchgate.net |

| Monoisotopic Mass | 375.24096 u | researchgate.net |

| Average Mass | 375.50170 u | researchgate.net |

A full analysis would also involve tandem mass spectrometry (MS/MS) to study the fragmentation pathways. By inducing fragmentation and analyzing the resulting daughter ions, researchers can infer the structure of different parts of the molecule, confirming the connectivity of the pimarane (B1242903) skeleton and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of multi-dimensional NMR experiments would be required for the complete structural assignment of a complex molecule like this compound.

¹H NMR: This experiment identifies all the unique proton environments in the molecule, providing information on their chemical shift, integration (number of protons), and coupling constants (connectivity to neighboring protons).

¹³C NMR: This experiment identifies all the unique carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons.

While the primary literature confirms the use of spectroscopic methods, specific chemical shift and coupling constant data for this compound are not available in publicly accessible databases. researchgate.net

As previously mentioned, single-crystal X-ray crystallography was the definitive technique used to solve the structure of this compound. researchgate.net This method involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is measured and analyzed to produce a three-dimensional model of the electron density within the crystal's unit cell.

This model provides precise atomic coordinates, allowing for the accurate determination of:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles formed between adjacent bonds.

Absolute Stereochemistry: The unambiguous R/S configuration of all chiral centers.

The crystallographic data provides an unparalleled level of detail about the molecule's solid-state structure, confirming the connectivity established by NMR and MS, and revealing its preferred three-dimensional shape and intramolecular interactions. The specific crystallographic parameters, such as unit cell dimensions and space group, would be reported in the original publication.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

The determination of the absolute configuration of complex chiral molecules such as this compound is a critical step in their structural elucidation. nih.gov Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), has emerged as a powerful and reliable tool for this purpose. nih.govencyclopedia.pub ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. encyclopedia.pub The application of this technique, especially when combined with quantum chemical calculations, allows for the unambiguous assignment of stereocenters. nih.gov

The principle behind using ECD for stereochemical assignment relies on a direct comparison between the experimentally measured ECD spectrum of a compound and the theoretically calculated spectra for all its possible stereoisomers. mdpi.com A close match between the experimental curve and one of the calculated curves allows for the confident assignment of the absolute configuration. researchgate.net

The process begins with obtaining the experimental ECD spectrum of the isolated this compound. This is typically measured in a suitable solvent, with the spectrum showing positive or negative bands, known as Cotton effects, at specific wavelengths corresponding to electronic transitions within the molecule's chromophores. nih.gov

Concurrently, computational methods are employed to predict the ECD spectra of possible isomers of this compound. This involves several key steps:

Conformational Analysis : A thorough search for all possible low-energy conformers of each potential stereoisomer is performed using molecular mechanics (MM) and/or semi-empirical methods. nih.gov

Geometry Optimization : The geometries of the identified conformers are then further optimized using a higher level of theory, typically Density Functional Theory (DFT). nih.gov

ECD Calculation : Time-dependent density functional theory (TDDFT) is then used to calculate the ECD spectra for each of the optimized low-energy conformers. nih.gov

Boltzmann Averaging : The final calculated ECD spectrum for each stereoisomer is obtained by averaging the spectra of its individual conformers, weighted according to their Boltzmann population distribution at a given temperature. mdpi.com

The resulting calculated spectra are then compared to the experimental spectrum. The stereoisomer whose calculated spectrum most closely reproduces the sign and shape of the Cotton effects in the experimental spectrum is assigned as the correct absolute configuration of this compound. mdpi.comresearchgate.net

Illustrative Research Findings:

In a typical study for a complex natural product, the experimental ECD spectrum would be recorded and compared against the TDDFT-calculated spectra. For instance, if the experimental spectrum of this compound showed a positive Cotton effect around 250 nm and a negative Cotton effect around 290 nm, researchers would look for the calculated spectrum of a specific stereoisomer that reproduces this pattern. The excellent agreement between the experimental and one of the calculated ECD curves provides strong evidence for the assignment of the absolute configuration. researchgate.net

The table below presents an illustrative example of the kind of data that would be generated in such an analysis, comparing the experimental ECD data with the calculated data for a hypothetical (3'S, 5'S, 10'R) isomer of a related compound.

Table 1: Illustrative Comparison of Experimental and Calculated ECD Data This table is an interactive representation of typical data used for stereochemical assignment.

| Data Point | Experimental Spectrum | Calculated Spectrum ((3'S, 5'S, 10'R)-isomer) |

| Wavelength (nm) | Δε | Wavelength (nm) |

| 215 | +10.5 | 218 |

| 240 | -8.2 | 242 |

| 288 | +5.7 | 290 |

| 330 | -3.1 | 335 |

This robust combination of experimental measurement and theoretical calculation makes ECD a cornerstone technique in the advanced characterization and absolute stereochemical assignment of natural products like this compound. nih.gov

Biosynthetic Pathways and Chemoenzymatic Synthesis of Icaceine

Proposed Biosynthetic Precursors and Intermediates for Icaceine

The biosynthesis of this compound is proposed to originate from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids. mdpi.comtandfonline.commdpi.com

The proposed biosynthetic pathway can be outlined as follows:

Formation of Geranylgeranyl Diphosphate (GGPP): Four C5 units (one DMAPP and three IPP) are sequentially condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl diphosphate (GGPP). mdpi.comfrontiersin.org This is the common entry point for all diterpenoid biosynthesis.

Cyclization to the Pimarane (B1242903) Skeleton: GGPP undergoes a complex cyclization cascade catalyzed by a diterpene synthase (diTPS). For pimarane-type diterpenes, this is often a bifunctional enzyme. The class II active site of the synthase first protonates the terminal olefin of GGPP to initiate cyclization, forming a bicyclic (+)-copalyl diphosphate ((+)-CPP) intermediate. nih.govoup.com The (+)-CPP intermediate is then channeled to the class I active site, where it is ionized and undergoes further cyclization and rearrangement to yield the tricyclic pimarane skeleton, such as pimara-8(14),15-diene. nih.govresearchgate.net

Oxidative Modifications: The core pimarane hydrocarbon skeleton is then subjected to a series of regio- and stereospecific oxidation reactions. These reactions, typically catalyzed by cytochrome P450 monooxygenases (CYP450s), introduce hydroxyl groups and other functionalities that adorn the scaffold. frontiersin.orgontosight.ainumberanalytics.com For this compound, this would include hydroxylations at various positions and the eventual formation of the lactone ring.

Amination and N-alkylation: A key step in the formation of a diterpenoid alkaloid is the introduction of a nitrogen atom. This is likely accomplished through the action of an aminotransferase, which transfers an amino group from a donor molecule like L-serine or ethanolamine (B43304) to an oxidized diterpene intermediate, possibly an aldehyde. mdpi.comnih.govjipb.net Following the initial amination, subsequent N-methylation steps, catalyzed by N-methyltransferases, would install the two methyl groups on the nitrogen atom to form the characteristic dimethylamino group of this compound.

Table 1: Proposed Biosynthetic Precursors and Intermediates for this compound

| Compound Name | Abbreviation | Proposed Role in Pathway |

|---|---|---|

| Isopentenyl Diphosphate | IPP | C5 Building Block |

| Dimethylallyl Diphosphate | DMAPP | C5 Starter Unit |

| Geranylgeranyl Diphosphate | GGPP | C20 Precursor to Diterpenes |

| (+)-Copalyl Diphosphate | (+)-CPP | Bicyclic Diterpene Intermediate |

| Pimaradiene | Tricyclic Diterpene Scaffold | |

| Oxidized Pimaradiene Intermediates | Hydroxylated/Functionalized Scaffolds | |

| Pimarane Aldehyde Intermediate | Substrate for Amination | |

| Pimarane Amine Intermediate | Nitrogen-containing Scaffold | |

| De-N-methylthis compound | Penultimate Intermediate |

Identification and Characterization of Key Enzymes in this compound Biosynthesis

The biosynthesis of a complex molecule like this compound requires a suite of specialized enzymes. While these have not been isolated from Icacina guesfeldtii, their classes can be inferred from extensive studies on other diterpenoid and alkaloid biosynthetic pathways. frontiersin.orgnumberanalytics.comnih.gov

Key enzyme families likely involved include:

Diterpene Synthases (diTPS): A pimaradiene synthase (EC 4.2.3.147) is the cornerstone enzyme for creating the characteristic tricyclic skeleton. enzyme-database.org These are often bifunctional enzymes in plants, possessing both a class II cyclase domain for forming the initial bicyclic intermediate and a class I cyclase domain for the subsequent, more complex cyclization. nih.govoup.com

Cytochrome P450 Monooxygenases (CYP450s): This versatile superfamily of enzymes is critical for the extensive oxidative functionalization (e.g., hydroxylation, oxidation) of the pimarane core. oup.comontosight.ai Specific CYP450s would be responsible for installing the hydroxyl and lactone functionalities at precise positions on the this compound molecule.

Aminotransferases: These enzymes are hypothesized to catalyze the crucial step of incorporating the nitrogen atom onto the diterpene scaffold, converting a diterpenoid aldehyde or ketone into an amine. mdpi.comjipb.net

N-Methyltransferases (NMTs): The dimethylamino group of this compound points to the involvement of at least one, and possibly two, S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases that sequentially add methyl groups to the nitrogen atom. frontiersin.org

Table 2: Putative Key Enzymes in this compound Biosynthesis

| Enzyme Class | EC Number (Example) | Proposed Function |

|---|---|---|

| Geranylgeranyl Diphosphate Synthase | EC 2.5.1.29 | Synthesis of GGPP from IPP and DMAPP |

| Pimaradiene Synthase | EC 4.2.3.147 | Cyclization of GGPP to the pimarane skeleton |

| Cytochrome P450 Monooxygenases | EC 1.14.14.x | Regio- and stereospecific hydroxylation and oxidation |

| Aminotransferases | EC 2.6.1.x | Introduction of the nitrogen atom |

| N-Methyltransferases | EC 2.1.1.x | Formation of the dimethylamino group |

Gene Expression and Regulation of Biosynthetic Enzymes

The biosynthesis of plant secondary metabolites like this compound is tightly regulated at the genetic level to ensure production occurs in the correct tissue, at the appropriate developmental stage, and in response to environmental cues. nih.govresearchgate.net The expression of the biosynthetic genes (diTPS, CYP450s, etc.) is controlled by a network of transcription factors (TFs).

Key families of TFs known to regulate terpenoid biosynthesis in plants include WRKY, MYB, bHLH, and AP2/ERF. tandfonline.comnih.govmdpi.com These TFs bind to specific cis-regulatory elements in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. nih.gov For example, the expression of these pathways is often induced by plant hormones such as jasmonates, which are involved in defense responses against herbivores and pathogens. tandfonline.comoup.com It is plausible that the production of this compound in I. guesfeldtii is governed by a similar regulatory network, allowing the plant to modulate its synthesis in response to specific physiological or ecological demands.

The enzymes of natural product pathways are prime targets for protein engineering to improve their properties for biotechnological applications. nih.govrsc.org Techniques such as rational design, which relies on knowledge of the enzyme's structure and mechanism, and directed evolution, which mimics natural selection in the laboratory, can be used to enhance enzyme activity, stability, and substrate specificity, or even to generate novel catalytic functions. acs.orgnih.gov

For this compound production, protein engineering could be applied to:

Pimaradiene Synthase: Engineering this cyclase could potentially alter the product profile, increase catalytic efficiency, or broaden its substrate scope. nih.govacs.org

Cytochrome P450s: These enzymes are frequently engineered to improve their catalytic rates and coupling efficiency or to change their regioselectivity of hydroxylation, which could be used to generate novel this compound analogs. researchgate.net

Chemoenzymatic Strategies for the Production of this compound and its Analogs

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of traditional chemical synthesis, offers a powerful approach for producing complex natural products like this compound and its derivatives. researchgate.netnih.govchemrxiv.org This strategy can overcome the challenges of low yields from natural sources and the complexities of total chemical synthesis.

A plausible chemoenzymatic route to this compound could involve:

Microbial Production of a Diterpene Scaffold: An engineered microbial host, such as Escherichia coli or Saccharomyces cerevisiae, could be developed to produce a key pimarane intermediate (e.g., pimaradiene or a hydroxylated derivative) in large quantities. nih.govresearchgate.net

Enzymatic or Chemical Elaboration: The microbially produced scaffold can then be modified in subsequent steps. For instance, specific hydroxylations could be introduced using isolated P450 enzymes. researchgate.net The amination and N-methylation steps could also be performed using purified enzymes. Alternatively, chemical methods could be employed for steps that are difficult to achieve enzymatically, creating a modular and flexible synthetic platform. researchgate.net This approach not only facilitates the production of this compound itself but also enables the rapid synthesis of novel analogs by incorporating different enzymes or chemical reagents in the later stages. nih.gov

In Vitro Reconstruction of this compound Biosynthetic Pathways

The complete biosynthetic pathway to this compound can be validated and studied through in vitro reconstruction. This cell-free systems biology approach involves combining the purified biosynthetic enzymes with the necessary substrates and cofactors in a controlled reaction environment. frontiersin.orgnih.gov

An in vitro reconstruction of the this compound pathway would require the heterologous expression and purification of all the proposed key enzymes: pimaradiene synthase, the relevant CYP450s, the specific aminotransferase, and the N-methyltransferases. By sequentially adding these enzymes to a reaction mixture containing GGPP, an amino donor (like L-serine), a methyl donor (SAM), and cofactors for CYP450s (NADPH and a P450 reductase), the stepwise conversion to this compound could be monitored.

This approach offers several advantages:

Unambiguously confirms the function of each enzyme in the pathway.

Allows for the identification of bottlenecks and rate-limiting steps.

Enables the detection and characterization of transient or unstable intermediates.

Provides a platform for enzyme engineering and for producing small quantities of this compound or its analogs for analytical purposes. frontiersin.org

Chemical Synthesis and Derivatization of Icaceine

Total Synthesis Strategies for Icaceine

A potential total synthesis of this compound would require precise control over stereochemistry and the development of efficient methods for constructing its unique polycyclic and heterocyclic systems.

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, providing a blueprint for a forward synthesis. researchgate.net For this compound, the analysis would identify key strategic bond disconnections.

A plausible retrosynthetic strategy for this compound would begin by simplifying the peripheral functional groups. Key disconnections include:

C-N Bond Disconnection: The dimethylamino group at C-15 could be installed late in the synthesis via reductive amination of a corresponding aldehyde or ketone.

Lactone and Ether Ring Disconnections: The 6,18-lactone and the 14,16-ether linkage could be disconnected through transformations like hydrolysis or reductive cleavage, revealing precursor molecules with hydroxyl and carboxyl functionalities.

Pimarane (B1242903) Core Disconnection: The core trans-syn-cis tricyclic pimarane skeleton represents the central challenge. Strategies for its disconnection are informed by successful syntheses of other pimaranes. nih.gov A powerful approach is the intramolecular Diels-Alder reaction of a macrocyclic triene, which can establish multiple stereocenters and the complete tricyclic core in a single, highly controlled step. acs.org Alternatively, cationic polyene cyclizations, mimicking the biosynthetic pathway, offer another efficient route to the decalin motif. nih.govacs.org

This analysis breaks down the complex this compound structure into more manageable synthetic targets, such as a functionalized bicyclic or monocyclic precursor.

The synthesis of this compound would rely on established and novel methodologies for constructing its characteristic substructures.

Pimarane Skeleton Construction: The synthesis of the 9β-H-pimarane skeleton, which forms the core of this compound, is a significant undertaking. The key challenge lies in establishing the trans-syn-cis ring fusion stereochemistry. frontiersin.org One of the most elegant strategies reported for a related compound, (±)-momilactone A, utilized a highly diastereoselective transannular Diels–Alder reaction on a macrocyclic triene precursor. acs.org Other successful approaches for pimarane systems have employed Brønsted acid-catalyzed cationic bicyclizations and Robinson annulation sequences to build the fused ring system. nih.govacs.org

Formation of the γ-Lactone Ring: The 6,18-lactone ring is a common feature in many pimarane diterpenoids. frontiersin.org Its formation would likely proceed via the oxidation of a precursor containing a C-18 methyl group and a C-6 hydroxyl group. Alternatively, intramolecular cyclization of a hydroxy acid under dehydrating conditions could forge the lactone ring. In the semisynthesis of a rearranged pimarane diterpene from annonalide, a γ-lactone ring was successfully rearranged to a δ-lactone, highlighting the feasibility of manipulating these structures. researchgate.netnih.gov

Installation of the Diepoxy System: this compound features a 14,16-diepoxy linkage. The semisynthesis of related epoxy-pimarane diterpenoids has been achieved from kirenol (B1673652), a natural pimarane precursor. nih.gov These syntheses typically involve the intramolecular cyclization of diol functionalities, often activated by acid or other reagents, to form the ether bridge. This suggests a viable pathway for constructing this feature on an advanced this compound intermediate.

A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. nih.gov Given this compound's numerous stereocenters, any total synthesis must employ powerful stereoselective methods to be efficient.

An enantioselective synthesis would be crucial to obtain a single enantiomer, as is found in nature. Key strategies applicable to an this compound synthesis include:

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as (S)-(+)-carvone, which can be elaborated into a key intermediate while retaining the initial stereochemistry. researchgate.net

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity. The Sharpless asymmetric dihydroxylation, for instance, is a reliable method for creating chiral diols from prochiral olefins and has been used in the enantioselective total synthesis of other ent-pimaranes. nih.govacs.org

Substrate and Reagent Control: The inherent stereochemistry of an advanced intermediate can direct the stereochemical outcome of subsequent reactions. Furthermore, the use of bulky reagents can favor addition to the less sterically hindered face of a molecule, controlling the formation of new stereocenters. nih.gov

The table below summarizes key stereoselective reactions used in the synthesis of related diterpenoid natural products, which would be foundational for an approach to this compound.

| Reaction Type | Example Application | Purpose in Synthesis | Reference |

| Sharpless Asymmetric Dihydroxylation | Enantioselective synthesis of ent-pimaranes | Creation of chiral diols from an olefin precursor to set key stereocenters in the A-ring. | nih.govacs.org |

| Intramolecular Diels-Alder Reaction | Total synthesis of (±)-momilactone A | Diastereoselective formation of the tricyclic core from a macrocyclic triene. | acs.org |

| Chiral Auxiliary Controlled Cyclization | Asymmetric synthesis of aromatic ent-pimaranes | Use of a chiral auxiliary to direct the stereochemical course of a radical polyene cyclization. | rsc.org |

| Brønsted Acid Catalyzed Cationic Bicyclization | Divergent synthesis of bioactive ent-pimaranes | Formation of the trans-decalin system with defined stereochemistry. | nih.gov |

Semisynthetic Modifications of Natural this compound Precursors

Semisynthesis, the chemical modification of a natural product, is a valuable strategy for producing complex molecules and their analogues. wikipedia.org Since this compound is a natural product isolated from Icacina guesfeldtii, it is plausible that more abundant, structurally related pimarane diterpenoids from this or other species could serve as starting materials for a semisynthesis of this compound or its derivatives.

Work on other pimarane diterpenoids has demonstrated the viability of this approach. For example, annonalide, a cytotoxic pimarane, has been modified through reduction of carbonyl groups and rearrangement of its lactone ring to produce novel derivatives. researchgate.netnih.gov Similarly, kirenol has been used as a starting material for the synthesis of various epoxy-pimarane diterpenoids. nih.gov A hypothetical semisynthesis of this compound could involve:

Isolation of a biosynthetic precursor of this compound that lacks, for example, the C-15 amino group or has a different oxidation state.

A series of chemical transformations to install the missing functional groups and adjust oxidation states to match the target this compound structure.

Rational Design and Synthesis of this compound Analogues

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at improving the biological activity or physicochemical properties of a lead compound. For this compound, this would involve targeted modifications at its key functional groups.

Structure-activity relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. researchgate.net By systematically creating a library of analogues and testing them, researchers can identify the key pharmacophoric elements. For this compound, SAR-driven synthesis would focus on modifying its distinct functional regions:

The 3-Hydroxy Group: This group could be acylated to form esters, converted to ethers, or oxidized to a ketone to explore the importance of the hydrogen-bond donating capability at this position.

The 15-Dimethylamino Group: The basicity and size of this group could be altered. One could synthesize analogues with different alkyl substituents (e.g., diethylamino, cyclic amines) or prepare the corresponding quaternary ammonium (B1175870) salts to probe the role of the nitrogen atom.

The 18-Lactone: The lactone could be reduced to the corresponding lactol or diol to determine if the carbonyl group is essential for activity.

The synthesis of such analogues would follow standard functional group transformation protocols, starting from natural this compound. The biological data from these analogues would then guide the design of next-generation compounds with potentially enhanced properties. This approach has been successfully applied to other pimarane diterpenes to develop derivatives with improved antimicrobial activity. scielo.br

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel compounds with improved properties while retaining the biological activity of a parent molecule. phcogrev.comrsc.org Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold, whereas bioisosteric replacement focuses on substituting functional groups with other groups that have similar physical or chemical properties. uic.eduevitachem.com

Scaffold Hopping of the this compound Core

The core of this compound is its rigid (9βH)-pimarane skeleton, which is responsible for the three-dimensional arrangement of its functional groups. nih.gov A scaffold hopping strategy would aim to replace this tetracyclic diterpene framework with other, potentially more synthetically accessible, core structures that could mimic the spatial orientation of the key pharmacophoric elements.

Potential replacement scaffolds could include other classes of polycyclic hydrocarbons or heterocyclic frameworks that maintain the relative positioning of the C3-hydroxyl, the C15-dimethylamino group, and the bridged ether/lactone systems. The goal is to discover new chemotypes that may offer advantages in synthesis, patentability, or pharmacokinetic properties. nih.gov

Bioisosteric Replacement of this compound's Functional Groups

The functional groups of this compound are prime candidates for bioisosteric replacement to modulate its activity and drug-like properties. Key opportunities include:

Tertiary Amine: The dimethylamino group at C15 is a key feature of this alkaloid. This group could be replaced with other tertiary amines (e.g., diethylamino, pyrrolidinyl, piperidinyl) or with bioisosteres such as an azetidine (B1206935) or other small nitrogen-containing heterocycles to explore structure-activity relationships (SAR).

Lactone Ring: The γ-lactone fused to the pimarane skeleton is a common feature in bioactive natural products. This moiety could be replaced with other groups known to be bioisosteres of esters and lactones. Such replacements can alter chemical stability, polarity, and metabolic fate.

Hydroxyl Group: The secondary hydroxyl at the C3 position is an ideal point for modification. It can also be replaced with other groups of similar size and hydrogen-bonding capability.

The following table details potential bioisosteric replacements for the functional groups of this compound.

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Dimethylamino (-N(CH₃)₂) Group | Azetidinyl, Pyrrolidinyl, Piperidinyl, Morpholinyl | Modify basicity, lipophilicity, and potential for metabolic N-dealkylation. |

| Lactone (cyclic ester) | Tetrazole, 5-oxo-1,2,4-oxadiazole, Sulfonamide | Mimic the hydrogen bond accepting properties and geometry while altering hydrolytic stability and pharmacokinetic profile. nih.gov |

| Hydroxyl (-OH) Group | Amine (-NH₂), Thiol (-SH), Fluorine (-F), Methoxy (-OCH₃) | Modulate hydrogen bonding potential, acidity/basicity, and metabolic stability (e.g., replacement with F can block metabolic oxidation). nih.gov |

Combinatorial Chemistry for this compound Library Generation

Combinatorial chemistry enables the rapid synthesis of a large number of related compounds, or a "library," in a single process. mdpi.com This technique is invaluable for systematically exploring the structure-activity relationship of a lead compound. For a complex natural product like this compound, a semi-synthetic combinatorial approach would be most feasible, using the isolated natural product as a starting scaffold.

The C3-hydroxyl group is the most synthetically accessible "handle" on the this compound molecule for building a combinatorial library. Through parallel synthesis techniques, this hydroxyl group could be reacted with a diverse set of building blocks to generate a library of this compound analogues. nih.gov

A representative combinatorial strategy would involve the parallel acylation of this compound. In this approach, individual reaction vessels would each contain this compound and a different acylating agent (e.g., an acid chloride or carboxylic acid with a coupling agent). This would yield a library of C3-esters, allowing for a systematic investigation of how different substituents at this position affect biological activity.

The table below illustrates a hypothetical combinatorial library generated from the this compound scaffold by modifying the C3-hydroxyl group.

| Library Position | Scaffold | R-Group Building Blocks (Examples) | Resulting Functional Group |

| C3-Position | This compound | Acetyl chloride, Benzoyl chloride, Valeryl chloride, Phenylacetyl chloride, Cyclohexanecarbonyl chloride | C3-O-Acetyl, C3-O-Benzoyl, C3-O-Valeryl, C3-O-Phenylacetyl, C3-O-Cyclohexylcarbonyl |

This method allows for the creation of hundreds of distinct analogues, which can then be subjected to high-throughput screening to identify compounds with enhanced potency or selectivity. researchgate.net

Development of this compound-Based Chemical Probes

Chemical probes are essential tools for studying the biological function and molecular targets of bioactive compounds. nih.gov They are typically derived from a parent molecule by attaching a reporter tag (like a fluorophore or biotin) or a reactive group via a chemical linker. researchgate.netprintspublications.com The development of this compound-based probes could help elucidate its mechanism of action and identify its protein binding partners within a cell.

The design of an this compound-based probe would involve three key components:

The Ligand: The this compound molecule itself, which provides the binding affinity and selectivity for its biological target(s).

The Linker: A chain of atoms connecting the this compound scaffold to the reporter tag. The linker must be chosen carefully to minimize interference with the biological activity of the this compound core. Polyethylene glycol (PEG) chains or simple alkyl chains are commonly used.

The Reporter/Reactive Group: This functional moiety enables detection or interaction. For affinity-based probes, a biotin (B1667282) tag could be used for affinity purification of target proteins, or a fluorophore (e.g., FITC, TAMRA) could be used for visualization by fluorescence microscopy. ebi.ac.ukijcmas.com For activity-based probes, a photo-reactive group like a diazirine or benzophenone (B1666685) could be incorporated to enable covalent cross-linking to the target protein upon UV irradiation. ijcmas.com

The C3-hydroxyl group is again the most logical site for attaching a linker, as modifications here may be less likely to disrupt key binding interactions compared to modifications of the more complex regions of the molecule. A modular synthesis approach would be ideal, where the linker-reporter cassette is pre-formed and then conjugated to this compound in a final step. researchgate.net

The components for a hypothetical this compound-based chemical probe are outlined in the table below.

| Probe Component | Example | Function |

| Ligand | This compound | Provides binding specificity to the cellular target. |

| Attachment Point | C3-Hydroxyl Group | Site for conjugation of the linker. |

| Linker | Short PEG or Alkyl Chain | Spatially separates the ligand from the reporter tag to minimize steric hindrance. |

| Reporter Tag | Biotin | Allows for affinity capture and pull-down of target proteins for identification (e.g., by mass spectrometry). |

| Reporter Tag | Fluorescein (FITC) | Enables visualization of the probe's localization in cells via fluorescence microscopy. |

| Reactive Group | Diazirine | Forms a covalent bond with the target protein upon photoactivation, enabling permanent labeling. |

By using such probes, researchers could uncover the specific proteins that this compound interacts with, providing crucial insights into its biological function and paving the way for more targeted drug design.

Molecular Mechanisms of Action of Icaceine

Identification and Validation of Icaceine's Primary Molecular Targets

The initial steps to understand the pharmacological action of a compound involve identifying its primary molecular binding partners. For this compound, this has been approached mainly through in silico studies, with some data pointing toward potential receptor interactions.

Computational docking studies have been employed to predict the binding affinity of this compound for various protein targets. These in silico analyses suggest that this compound may interact with specific bacterial enzymes, indicating a potential mechanism for antimicrobial activity. In one such study, this compound was docked against six proteins from Staphylococcus aureus. researchgate.net The compound showed its best binding energy against the protein 1TVF, which is Undecaprenyl pyrophosphate synthase, an enzyme involved in cell wall biosynthesis. researchgate.net The binding affinity was found to be comparable to that of established antibiotics like Ciprofloxacin (B1669076) and Imipenem. researchgate.net

Further analysis of the docking pose revealed that this compound forms hydrogen bonds with several key amino acid residues within the binding pocket of 1TVF, including ASP 388, LYS 323, GLU 325, and ARG 327. This interaction suggests a stable binding complex. Beyond bacterial proteins, limited data suggests this compound may act as an antagonist of the Dopamine D2 receptor, with a reported pKi value of 6.7. biodeep.cn

| Target Protein | Organism | Binding Affinity (kJ/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Undecaprenyl pyrophosphate synthase (1TVF) | Staphylococcus aureus | -7.45 | ASP 388, LYS 323, GLU 325, ARG 327 | researchgate.net |

| Dopamine D2 Receptor | Not Specified | pKi = 6.7 | Not Specified | biodeep.cn |

While docking studies suggest that this compound can bind to the active sites of enzymes like Undecaprenyl pyrophosphate synthase, detailed experimental studies on its enzyme inhibition kinetics are not extensively documented in the available literature. researchgate.net Parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound against specific enzymes have not been thoroughly reported. Consequently, it is unclear whether the inhibition is competitive, non-competitive, or follows another mechanism. interesjournals.orgstudymind.co.uk

Similarly, there is no specific research available that investigates whether this compound acts as an allosteric modulator. mdpi.com Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, causing a conformational change that can enhance or diminish the activity of the endogenous ligand or substrate. nih.govnih.gov Studies to determine if this compound exhibits such properties have not been published.

The effect of this compound on the function of ion channels remains an uninvestigated area. Ion channels are crucial for the electrical signaling in cells like neurons and muscle cells, and their modulation can have significant physiological effects. nih.govnumberanalytics.com There are currently no published studies that have used techniques like patch-clamp electrophysiology to assess whether this compound can act as a blocker or activator of sodium, potassium, calcium, or other ion channels. libretexts.org

Many cellular processes are governed by complex interactions between proteins (protein-protein interactions, PPIs) and between proteins and nucleic acids. nih.govnih.govnih.gov Modulators of these interactions are of significant interest in drug discovery. rsc.orgfrontiersin.org However, the scientific literature lacks studies investigating the potential role of this compound in either disrupting or stabilizing such interactions. Techniques like co-immunoprecipitation, pull-down assays, or electrophoretic mobility shift assays (EMSA) have not been reported in the context of this compound research to determine if it influences these critical cellular complexes. thermofisher.comrefeyn.com

Downstream Signaling Pathways Modulated by this compound

The binding of a ligand to its molecular target typically initiates a cascade of intracellular events known as a signal transduction pathway. wikipedia.orgkhanacademy.org This process relays the initial signal, often amplifying it, to produce a cellular response. nih.govunits.it

Specific experimental data detailing the downstream intracellular signal transduction cascades modulated by this compound is not available. While its binding to certain targets like the D2 receptor implies potential modulation of downstream pathways commonly associated with G-protein coupled receptors (GPCRs), such as those involving cyclic AMP (cAMP) or the Phosphoinositide 3-kinase (PI3K)/Akt pathway, these specific effects have not been experimentally verified for this compound. biodeep.cnoatext.comijmio.comnih.gov The identification of the precise signaling pathways affected by this compound will require further research to bridge the gap between initial target binding and the ultimate cellular or physiological response.

Analysis of Gene Expression and Proteomic Changes Induced by this compound

An extensive review of scientific literature did not yield specific studies detailing the analysis of gene expression or proteomic changes induced by the chemical compound this compound. wikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.complos.orgcancer-pku.cnfrontiersin.orgoncodb.orgnih.gov Consequently, there is no available data on global shifts in mRNA populations or large-scale protein alterations in response to this compound. wikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.complos.orgcancer-pku.cnfrontiersin.orgoncodb.orgnih.gov Research into how this compound may affect the transcriptome and proteome, which could reveal pathways related to its biological activity, has not yet been published. wikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.complos.orgcancer-pku.cnfrontiersin.orgoncodb.orgnih.gov

Modulation of Post-Translational Modifications

There is currently no available research in the public domain that investigates the modulation of post-translational modifications (PTMs) by this compound. PTMs, such as phosphorylation, acetylation, glycosylation, and ubiquitination, are crucial for regulating protein function and cellular signaling. abcam.comnih.govwikipedia.orgthermofisher.comaptamergroup.com Studies to determine whether this compound influences these modification processes, thereby altering protein activity, stability, or localization, have not been reported. abcam.comnih.govwikipedia.orgthermofisher.comaptamergroup.com

Computational Approaches to this compound Mechanism Elucidation

Computational methods are pivotal in exploring the potential mechanisms of action for chemical compounds.

Molecular Docking Simulations with this compound and Target Proteins

Molecular docking simulations have been employed to investigate the interaction of this compound with specific protein targets, particularly within the context of antimicrobial research. imist.ma An in silico study evaluated the binding affinity of this compound against six proteins from Staphylococcus aureus. imist.ma The results demonstrated that this compound exhibited its best binding energy against the protein with PDB ID 1TVF, showing a binding affinity comparable to that of established antibiotics like Ciprofloxacin and Imipenem. imist.ma The interaction with 1TVF was characterized by the formation of hydrogen bonds with key amino acid residues, including ASP 388, LYS 323, GLU 325, and ARG 327. imist.ma

| Compound | Target Protein (PDB ID) | Binding Affinity (kJ/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| This compound | 1TVF | -7.45 | ASP 388, LYS 323, GLU 325, ARG 327 | imist.ma |

| Ciprofloxacin (Control) | 1TVF | -7.44 | Not Specified | imist.ma |

| Imipenem (Control) | 1TVF | -7.58 | Not Specified | imist.ma |

Molecular Dynamics Simulations of this compound-Target Complexes

Based on a thorough review of existing scientific literature, no studies reporting the use of molecular dynamics (MD) simulations for this compound-target complexes have been published. frontiersin.orgresearchgate.netmdpi.comfrontiersin.orgtwgrid.orgmdpi.com MD simulations are a computational method used to analyze the physical movements of atoms and molecules, providing detailed insights into the stability and conformational changes of a ligand-protein complex over time. frontiersin.orgresearchgate.netmdpi.comfrontiersin.orgtwgrid.orgmdpi.com Research in this area would be necessary to understand the dynamic behavior of this compound when bound to a biological target. frontiersin.orgresearchgate.netmdpi.comfrontiersin.orgtwgrid.orgmdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

There are no specific published reports on the use of quantum chemical calculations to determine the electronic properties and reactivity of this compound. rsc.orgphyschemres.orgnih.govnih.govrsc.org These theoretical methods are employed to compute molecular properties such as the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential, which are fundamental to understanding a molecule's reactivity and interaction mechanisms. rsc.orgphyschemres.orgnih.govnih.govrsc.org The application of these calculations to this compound has not yet been documented in the scientific literature. rsc.orgphyschemres.orgnih.govnih.govrsc.org

Cellular Pharmacology and Biology of Icaceine

Cellular Permeability and Intracellular Distribution of Icaceine

The ability of a compound to cross the cell membrane and reach its intracellular target is fundamental to its biological activity. The cellular permeability of this compound is influenced by its physicochemical properties and its interaction with membrane transporters.

Computational, or in silico, analysis using tools like SwissADME predicts various pharmacokinetic properties related to permeability. researchgate.net These predictions suggest that this compound has high gastrointestinal absorption. researchgate.net However, these models also predict that this compound is a substrate for P-glycoprotein (P-gp), an important efflux transporter. researchgate.netimist.ma P-glycoprotein actively pumps substrates out of the cell, which can reduce the intracellular concentration of a compound and contribute to therapeutic failure. imist.ma The effective delivery of drugs to specific intracellular compartments like the nucleus, mitochondria, or lysosomes is often hindered by biological barriers, including membrane efflux pumps such as P-gp. nih.gov

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound This table is generated from computational predictions and does not represent experimentally measured values.

| Property | Predicted Value/Status | Implication for Permeability & Distribution | Source |

|---|---|---|---|

| Molecular Weight | 357.44 g/mol | Satisfies Lipinski's rule (<500) for drug-likeness. | researchgate.net |

| H-Bond Acceptors | 6 | Satisfies Lipinski's rule (<10) for drug-likeness. | researchgate.net |

| H-Bond Donors | 2 | Satisfies Lipinski's rule (<5) for drug-likeness. | researchgate.net |

| GI Absorption | High | Suggests good absorption from the gut into circulation. | researchgate.net |

| BBB Permeant | No | Predicted not to cross the blood-brain barrier. | researchgate.net |

| P-gp Substrate | Yes | May be actively transported out of cells, reducing intracellular concentration. | researchgate.netimist.ma |

Effects of this compound on Fundamental Cellular Processes

Research into the specific effects of purified this compound on cellular processes is in its early stages. Much of the current understanding is derived from studies on plant extracts containing a mixture of compounds or from large-scale metabolomic analyses where this compound has been identified as a molecule of interest.

While direct studies on this compound are limited, research on extracts from the Icacinaceae plant family, to which this compound belongs, has shown significant cytotoxic activity against various cancer cell lines. researchgate.net A methanolic fraction from Apodytes dimidiata was found to be cytotoxic against Ehrlich's ascites carcinoma, Jurkat (human T lymphocyte), and SK-BR-3 (mammary tumor) cell lines, with treated cells displaying morphological changes characteristic of apoptosis. researchgate.net

This compound has also been identified as a differential metabolite in untargeted metabolomics studies. In one such study, this compound was noted in relation to the phosphatidylinositol 3-kinase (PI3K)-AKT-MTOR signaling pathway, which is crucial for regulating cell division and inhibiting apoptosis. frontiersin.org In another study, this compound was detected in an analysis of sphingolipid metabolism, a pathway whose components are known to be important signaling molecules in the regulation of apoptosis and cell growth. mdpi.com

The processes of cell migration and invasion are fundamental to both normal physiological events and pathological conditions like cancer metastasis. sigmaaldrich.cominstitut-curie.org These complex behaviors involve cell-cell adhesion, degradation of the extracellular matrix (ECM), and cell motility. sigmaaldrich.comnih.gov Key molecules in this process include cadherins, which mediate cell-cell adhesion, and signaling receptors like the ErbB family, which can influence cell migration and invasion. nih.govfrontiersin.org

Currently, there is a lack of direct experimental evidence detailing the specific influence of this compound on cell migration, invasion, or adhesion. These areas represent significant opportunities for future research to determine if this compound can modulate these critical cellular functions.

Cellular metabolism encompasses all the chemical reactions that generate energy and synthesize the molecules necessary for life. aacr.org Cells can shift their metabolic pathways, for instance, from aerobic respiration to anaerobic glycolysis, in response to environmental conditions like the lack of oxygen (ischemia). researchgate.net

This compound has been identified as a potentially significant metabolite in studies investigating metabolic responses to external stimuli. In a study assessing the impact of chemical fire-related contamination on soil, this compound was one of the metabolites identified in the sphingolipid metabolism pathway, which was found to be inhibited under chemical stress. mdpi.com Furthermore, an untargeted metabolomics study of children with autism spectrum disorder identified this compound as one of the potential differential metabolites, suggesting a possible connection to altered metabolic pathways, though its specific role remains to be explored. frontiersin.org

Cells respond to various stressors, such as toxins or nutrient deprivation, by activating a range of protective molecular changes known as the cellular stress response. wikipedia.orgfrontiersin.org This response can involve reprogramming gene expression and, if the stress is overwhelming, initiating programmed cell death. frontiersin.org Autophagy is a key component of this response, acting as a "self-cleaning" process where damaged organelles and proteins are degraded and recycled. mdpi.com

The link between this compound and these processes is currently indirect. Sphingolipids, which are components of a metabolic pathway where this compound has been detected, are recognized as signaling molecules that regulate important cellular processes including autophagy. mdpi.com The activation of a cellular stress response often involves the ubiquitin-proteasome system to degrade damaged proteins. plos.org While direct evidence is not yet available, this compound's association with metabolic pathways linked to autophagy suggests a potential role in modulating cellular stress responses that warrants further investigation.

Table 2: Summary of Investigated Cellular Effects of this compound

| Cellular Process | Finding / Potential Role | Evidence Type | Source |

|---|---|---|---|

| Cell Growth & Apoptosis | Associated with pathways (PI3K, sphingolipid metabolism) that regulate apoptosis. | Indirect (Metabolomics) | frontiersin.orgmdpi.com |

| Cell Migration & Invasion | No direct studies available. | Not Applicable | - |

| Cellular Metabolism | Identified as a differential metabolite under chemical stress and in a human disorder. | Direct (Metabolomics) | frontiersin.orgmdpi.com |

| Autophagy & Stress Response | Associated with sphingolipid metabolism, a pathway known to regulate autophagy. | Indirect (Metabolomics) | mdpi.com |

Phenotypic Screening and High-Throughput Assays for this compound Activity in Cellular Models

Phenotypic screening is a powerful approach in drug discovery that identifies substances capable of altering the phenotype (the observable characteristics) of a cell or organism in a desired way, without preconceived knowledge of the compound's molecular target. wikipedia.orgtechnologynetworks.com This contrasts with target-based screening, which looks for compounds that interact with a specific, known protein or enzyme. wikipedia.org The resurgence of phenotypic screening is due in part to its success in discovering first-in-class drugs with novel mechanisms of action. wikipedia.org

High-throughput screening (HTS) uses automation and robotics to rapidly test vast libraries of chemical compounds in miniaturized formats, such as 384- or 1536-well plates. nih.govoncotarget.com When applied to cells, these assays can monitor a wide range of phenotypic changes, including:

Cell viability and proliferation oncotarget.com

Apoptosis induction europeanreview.org

Changes in cell morphology, neurite outgrowth, or mitochondrial integrity (High-Content Screening/Analysis) nih.gov

Alterations in metabolic activity technologynetworks.com

While no published studies have specifically subjected this compound to a large-scale phenotypic or high-throughput screening campaign, these methodologies are ideally suited to uncover its cellular functions. A potential workflow could involve screening this compound and its analogues against panels of cancer cell lines to identify any effects on cell survival. technologynetworks.comrsc.org Positive "hits" from such a screen—compounds that significantly impair cancer cell survival—could then be subjected to further investigation, such as quantitative chemoproteomics, to identify the specific protein targets through which this compound exerts its effects. rsc.org This integrated approach of phenotypic screening followed by target deconvolution is a robust strategy for elucidating the mechanism of action of novel compounds. wikipedia.orgrsc.org

Development and Application of Advanced Cell-Based Models for this compound Research (e.g., 3D cell cultures, organoids)

The investigation of the cellular pharmacology of this compound has predominantly utilized traditional two-dimensional (2D) cell culture systems. While these models have been instrumental in initial screenings for biological activity, the development and application of more physiologically relevant advanced cell-based models, such as three-dimensional (3D) cell cultures and organoids, represent a critical next step in elucidating the full therapeutic potential and mechanism of action of this compound.

To date, specific research employing 3D cell cultures or organoids to investigate the effects of this compound has not been extensively reported in publicly available scientific literature. However, the known biological activities of this compound, coupled with the inherent advantages of these advanced models, strongly suggest a promising future direction for research.

Current State of In Vitro this compound Research:

Existing in vitro studies have established the cytotoxic properties of this compound against various cancer cell lines. For instance, this compound has demonstrated significant cytotoxicity against HeLa and MCF-7 cell lines, with a reported IC50 value of 0.78 μg/mL against both. researchgate.net These findings from 2D cultures provide a foundational rationale for exploring its anti-cancer effects in more complex models that better mimic the tumor microenvironment.

Potential Applications of 3D Cell Cultures and Organoids in this compound Research:

The transition from 2D to 3D cell culture models offers the potential to investigate this compound's activity in a context that more closely resembles the in vivo environment. nih.gov 3D models can recapitulate key aspects of tissue architecture, cell-cell and cell-matrix interactions, and the establishment of gradients for oxygen, nutrients, and the compound itself. deepdyve.com

For this compound research, the application of 3D spheroids or organoids derived from cancerous tissues could provide significant insights into:

Efficacy in a Tumor Microenvironment: Evaluating the ability of this compound to penetrate tumor spheroids and exert its cytotoxic effects on cancer cells that are subject to the protective influences of the surrounding microenvironment.

Mechanism of Action: Investigating changes in cell signaling pathways, gene expression, and protein activity within a 3D structure following treatment with this compound, which may reveal mechanisms not apparent in 2D cultures.

Drug Resistance: Studying the potential for acquired resistance to this compound in a 3D model that better reflects the heterogeneity and adaptive responses of tumors.

Development of Advanced Models for Future Research:

The development of specific 3D cell culture and organoid models for this compound research would likely involve:

Cancer Spheroids: Generating spheroids from established cancer cell lines (such as HeLa and MCF-7, against which this compound has shown activity) to create a simple, scaffold-free 3D model.

Patient-Derived Organoids (PDOs): Establishing organoids from patient tumor samples to create a highly personalized model for testing the efficacy of this compound against specific cancer types.

Co-culture Models: Incorporating other cell types found in the tumor microenvironment, such as fibroblasts and immune cells, into the 3D culture to study the impact of these interactions on this compound's activity. nih.gov

The following table outlines potential experimental setups using advanced cell-based models for future this compound research:

| Model Type | Cell Source | Potential Research Focus | Expected Outcome |

| Cancer Spheroids | HeLa, MCF-7 | Penetration and cytotoxicity of this compound | Determination of effective concentration and time-dependent killing in a 3D structure |

| Patient-Derived Organoids | Colorectal, Breast Cancer | Personalized efficacy of this compound | Identification of responsive tumor subtypes |

| Co-culture Spheroids | Cancer cells + Fibroblasts | Impact of stromal interactions on this compound activity | Understanding of microenvironment-mediated resistance or sensitivity |

While direct experimental data is currently lacking, the logical progression of in vitro pharmacological assessment points towards the adoption of these advanced cell-based models to comprehensively understand and harness the therapeutic potential of this compound.

Preclinical in Vivo Mechanistic Investigations of Icaceine

Selection and Characterization of Relevant Animal Models for Mechanistic Studies

For investigating the potential anti-inflammatory and antimicrobial effects of Icaceine, specific models are employed. For example, to study anti-inflammatory mechanisms, models involving the induction of inflammation via agents like lipopolysaccharide (LPS) or carrageenan are common. To assess antimicrobial efficacy, researchers may use infection models where animals are challenged with specific pathogens, such as Staphylococcus aureus, a bacterium against which this compound has shown potential in computational studies. researchgate.netresearchgate.net

The characterization of these models is paramount. This involves confirming that the model reliably develops the key features of the disease being studied, such as specific inflammatory markers or bacterial loads, ensuring that any observed effects can be confidently attributed to the intervention with this compound. The development of transgenic or knockout mouse models has been particularly useful in defining the role of specific pathways in disease, which can be invaluable for mechanistic studies. nih.gov

Table 1: Potential Animal Models for In Vivo Mechanistic Studies of this compound

| Model Type | Application for this compound Research | Key Characteristics to Validate |

|---|---|---|

| LPS-Induced Inflammation Model | To investigate anti-inflammatory pathways. | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6), immune cell infiltration. |

| S. aureus Skin Infection Model | To investigate in vivo antimicrobial activity and mechanisms. | Quantification of bacterial load in tissue, assessment of lesion size and inflammation. |

| Genetically Engineered Mouse Models (e.g., NF-κB reporter mice) | To provide specific insights into pathway modulation. | In vivo imaging or ex vivo analysis of reporter gene activity following this compound administration. |

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are molecular indicators that demonstrate a drug has engaged its target and produced a biological effect within an organism. cancer.gov The identification and validation of such biomarkers are crucial for understanding the dose-response relationship and mechanism of action of this compound. ecancer.org These biomarkers can range from generic indicators of a biological process, like apoptosis or cell proliferation, to highly specific measures of target engagement, such as the phosphorylation status of a particular protein. ecancer.org

In the context of this compound's potential anti-inflammatory effects, relevant PD biomarkers could include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) or the expression of enzymes like cyclooxygenase-2 (COX-2) in tissue or blood samples. nih.gov For antimicrobial activity, biomarkers might include the quantification of bacterial load or the expression of specific bacterial virulence factors.

The validation process ensures that these biomarkers are robust and reproducible. Preclinical data must convincingly show that changes in the biomarker correlate with the compound's efficacy in an appropriate in vivo model. ecancer.org This linkage between drug regimen, target effect, and biological response is critical for making informed decisions in drug development. cancer.gov

Target Engagement Studies of this compound in Living Systems

Target engagement studies are designed to provide direct evidence that a compound is binding to its intended molecular target within a living organism. pelagobio.comresearchgate.net This is a critical step to confirm that the compound's biological effects are a direct result of its interaction with the target, rather than off-target activities. researchgate.net

Several advanced techniques can be employed to measure target engagement in vivo. The Cellular Thermal Shift Assay (CETSA®) allows for the direct measurement of a compound's binding to its target in tissues and organs from preclinical animal models. pelagobio.com This method provides a clear view of drug distribution and on-target interaction at clinically relevant concentrations. pelagobio.com Other methods include specialized imaging techniques like Positron Emission Tomography (PET), which can be used to non-invasively evaluate a compound's biodistribution and target occupancy. drugtargetreview.com

For this compound, if a specific protein target is identified through initial screening or computational modeling, these techniques would be used to confirm that this compound physically interacts with this target in animal tissues. Such studies are vital for validating the proposed mechanism of action and ensuring that the compound performs as expected in a complex biological environment. pelagobio.com

Mechanistic Characterization of this compound's Effects on Specific Biological Systems (e.g., antimicrobial activity pathways, anti-inflammatory mechanisms)

Understanding how this compound exerts its effects at a molecular level is the central goal of mechanistic characterization. This involves investigating its impact on specific signaling pathways and cellular processes.

Antimicrobial Activity Pathways

While in vivo data is pending, in silico (computational) studies have provided initial insights into this compound's potential antimicrobial mechanism. Molecular docking simulations have evaluated this compound's activity against several essential proteins in Staphylococcus aureus. researchgate.netresearchgate.net These studies predict that this compound can bind to key bacterial proteins with an affinity comparable to that of established antibiotics. researchgate.net The proposed mechanism involves interfering with microbial cell signaling or metabolism. mdpi.com For example, some antimicrobial compounds act by disrupting the bacterial cell membrane, leading to changes in internal pH and ultimately cell death. frontiersin.org Another common mechanism is the inhibition of enzymes essential for DNA synthesis or cell wall integrity. mdpi.comnih.gov

Table 2: In Silico Docking Results of this compound Against Staphylococcus aureus Proteins

| Target Protein | Protein Function | This compound Binding Energy (kJ/mol) | Reference Antibiotic | Reference Binding Energy (kJ/mol) |

|---|---|---|---|---|

| 1TVF | Penicillin-Binding Protein | -7.45 | Ciprofloxacin (B1669076) | -7.44 |

| 2ZCO | Dihydropteroate Synthase | -6.40 | Ciprofloxacin | -6.49 |

| 4H8E | DNA Gyrase Subunit B | -6.80 | Ciprofloxacin | -6.85 |

(Source: Data compiled from in silico studies researchgate.net)

Anti-inflammatory Mechanisms

Many anti-inflammatory compounds function by modulating key signaling pathways that regulate the production of inflammatory mediators. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.com Activation of NF-κB triggers the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov Compounds can inhibit this pathway at multiple points, for instance, by preventing the degradation of its inhibitor, IκBα. nih.govnih.gov

Another critical pathway in inflammation is the PI3K-AKT signaling cascade. This pathway can activate NF-κB and is a known target for anti-inflammatory agents. frontiersin.org In vivo studies on this compound would aim to determine if it modulates these or other relevant pathways, such as the MAPK signaling cascade, to exert its anti-inflammatory effects. nih.gov

Long-Term Mechanistic Adaptations and Feedback Loops Elicited by this compound In Vivo

When a biological system is exposed to a compound over an extended period, it can undergo adaptive changes. Investigating these long-term adaptations and feedback loops is crucial for understanding the sustained efficacy and potential for resistance to this compound.

Chronic administration of a compound can lead to phenomena such as tachyphylaxis (a rapid decrease in response), receptor downregulation, or the induction of metabolic enzymes that increase the compound's clearance. Conversely, a compound might induce beneficial long-term changes, such as the sustained suppression of an inflammatory pathway.

Feedback loops are also a key consideration. Inflammatory pathways, for example, are often characterized by positive feedback loops where cytokines activate transcription factors like NF-κB, which in turn stimulates the synthesis of more cytokines. nih.gov A successful therapeutic might not only block the initial stimulus but also interrupt these self-amplifying loops. Preclinical studies would need to assess how long-term exposure to this compound affects the expression and activity of its target and related pathway components to identify any such adaptive mechanisms.

Advanced Analytical Methodologies for Icaceine Research

Chromatographic Techniques for Icaceine Quantification and Purity Assessment in Research Samples

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying components within a mixture. labmanager.com For a compound like this compound, both liquid and gas chromatography platforms offer robust solutions for analysis in various research contexts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally unstable compounds, making it highly suitable for quantifying alkaloids like this compound in pharmaceutical and biological samples. labmanager.com The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. labmanager.com

The development of a successful HPLC method involves the careful selection of columns and mobile phases to achieve optimal separation. ejgm.co.uk For compounds similar in polarity to alkaloids, reversed-phase columns, such as a C18, are commonly employed. ejgm.co.ukajpaonline.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, which can be run in an isocratic mode (constant composition) or a gradient mode (varying composition) to ensure efficient elution and peak resolution. ejgm.co.ukyoutube.com

Various detection methods can be coupled with HPLC for the quantification of this compound:

Ultraviolet (UV) Detection: This is a common and economical choice, suitable if this compound possesses a chromophore that absorbs light in the UV-visible spectrum. ejgm.co.ukajpaonline.com Quantification is achieved by creating a calibration curve that plots peak area against known concentrations of a standard. youtube.com

Diode Array Detection (DAD) / Photodiode Array (PDA) Detection: An advanced form of UV detection, a DAD or PDA detector can acquire a full UV-visible spectrum at each point in the chromatogram. ejgm.co.uk This provides not only quantitative data but also qualitative information about the purity of the this compound peak.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers the highest selectivity and sensitivity. nih.gov It allows for quantification based on the mass-to-charge ratio (m/z) of the compound, which for this compound is reported as 358.24. mdpi.comresearchgate.net This method is particularly powerful for analyzing complex biological matrices where co-eluting impurities might interfere with other detectors. nih.gov

| Parameter | Typical Condition for Alkaloid Analysis | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Effectively separates moderately polar to nonpolar compounds from aqueous matrices. ejgm.co.ukajpaonline.com |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture | Allows for fine-tuning of solvent strength to control retention time and achieve good peak shape. ejgm.co.ukajpaonline.com |

| Flow Rate | 0.8 - 1.2 mL/min | Provides a balance between analysis time and separation efficiency. ajpaonline.com |

| Detection | UV (e.g., 272 nm), DAD/PDA, or Mass Spectrometry (MS) | Choice depends on the required sensitivity, selectivity, and whether structural confirmation is needed. ejgm.co.uknih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. lpdlabservices.co.uk It is best suited for analytes that are volatile and thermally stable. labmanager.com Since a complex alkaloid like this compound is likely not inherently volatile, a chemical derivatization step is required prior to analysis. jfda-online.comsigmaaldrich.com Derivatization converts polar functional groups (such as -OH, -NH2, -COOH) into less polar, more volatile moieties. sigmaaldrich.com

Common derivatization strategies applicable for a compound like this compound include:

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, using reagents like MTBSTFA or BSTFA. sigmaaldrich.com TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com

Acylation: This involves introducing an acyl group, often using fluorinated reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents can increase volatility and enhance detection sensitivity, especially with electron capture detectors or negative chemical ionization MS. jfda-online.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated in a long capillary column before being detected by the mass spectrometer. labmanager.comnih.gov GC-MS provides excellent chromatographic resolution and generates mass spectra that can be used for definitive identification and quantification. nih.gov

| Derivatization Reagent Class | Example Reagent | Target Functional Groups | Key Advantage |

|---|---|---|---|